(3,4-Dimethoxy-phenyl)-methoxy-dimethyl-silane is an organosilicon compound characterized by a dimethoxyphenyl group attached to a methoxy-dimethylsilane moiety. Its molecular formula is and it has a molecular weight of approximately 226.33 g/mol. The compound is notable for its unique structure, which combines the properties of silanes with the aromatic characteristics of the dimethoxyphenyl group. This combination enhances its potential applications in various fields, particularly in materials science and organic synthesis.
The reactivity of (3,4-Dimethoxy-phenyl)-methoxy-dimethyl-silane can be attributed to its functional groups. The methoxy groups can undergo hydrolysis to form silanol groups, which can further react with various substrates. Key reactions include:
Research indicates that compounds similar to (3,4-Dimethoxy-phenyl)-methoxy-dimethyl-silane exhibit various biological activities, including antioxidant and anticancer properties. For instance, derivatives containing the dimethoxyphenyl group have shown potential in inhibiting cancer cell lines and possess antioxidant capabilities, suggesting that (3,4-Dimethoxy-phenyl)-methoxy-dimethyl-silane may also exhibit similar biological effects .
Synthesis of (3,4-Dimethoxy-phenyl)-methoxy-dimethyl-silane typically involves several steps:
Alternative methods may include using microwave-assisted reactions or solvent-free conditions to enhance yield and reduce reaction time .
(3,4-Dimethoxy-phenyl)-methoxy-dimethyl-silane has several potential applications:
Interaction studies involving (3,4-Dimethoxy-phenyl)-methoxy-dimethyl-silane are crucial for understanding its reactivity and potential applications. These studies often focus on:
Such studies help elucidate the mechanisms behind its observed biological effects and guide further development .
Several compounds share structural similarities with (3,4-Dimethoxy-phenyl)-methoxy-dimethyl-silane. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Dimethoxymethylphenylsilane | Structure | Similar methoxy groups but lacks additional aromatic substituents. |
| 3,4-Dihydroxybenzylsilane | - | Contains hydroxyl groups which may enhance solubility but reduce hydrophobicity compared to dimethoxy derivatives. |
| Phenyltrimethoxysilane | - | Contains three methoxy groups; higher reactivity but less steric hindrance than dimethoxysilanes. |
The uniqueness of (3,4-Dimethoxy-phenyl)-methoxy-dimethyl-silane lies in its balanced combination of hydrophobic and hydrophilic properties due to the presence of both methoxy groups and an aromatic ring. This balance may enhance its performance in applications requiring specific surface characteristics or biological interactions.
The compound (3,4-Dimethoxy-phenyl)-methoxy-dimethyl-silane represents a hybrid organic-inorganic molecule characterized by its unique structural architecture [1]. According to systematic IUPAC nomenclature rules, this compound is properly designated as (3,4-dimethoxyphenyl)-methoxy-dimethylsilane, with the Chemical Abstracts Service registry number 1244855-84-2 [1] [2]. The molecular formula C₁₁H₁₈O₃Si corresponds to a molecular weight of 226.34 grams per mole [1] [2].
The systematic naming follows established organosilicon nomenclature conventions, where the silicon center serves as the focal point with substituents identified in order of priority [3]. The phenyl ring bears two methoxy substituents at the 3,4-positions, while the silicon atom is bonded to two methyl groups and one additional methoxy group [2]. This structural arrangement places the compound within the alkoxysilane family of organosilicon compounds [4].
Isomeric considerations for this compound include positional isomers based on the methoxy group placements on the phenyl ring [5]. The 3,4-dimethoxy substitution pattern differs from other possible arrangements such as 2,5-dimethoxy or 2,4-dimethoxy configurations [5]. Each positional isomer exhibits distinct chemical and physical properties due to the varying electronic effects of the methoxy groups on the aromatic system [6].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₈O₃Si | [1] |
| Molecular Weight | 226.34 g/mol | [1] |
| CAS Number | 1244855-84-2 | [1] |
| IUPAC Name | (3,4-dimethoxyphenyl)-methoxy-dimethylsilane | [2] |
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation for (3,4-dimethoxyphenyl)-methoxy-dimethylsilane through characteristic chemical shift patterns [7] [8]. The ¹H NMR spectrum exhibits distinct signals corresponding to the aromatic protons, methoxy groups, and silicon-bound methyls [9]. Aromatic protons appear in the region of 6.5-7.4 parts per million, with the 3,4-dimethoxy substitution pattern producing a characteristic splitting pattern [9].
The methoxy protons generate signals at approximately 3.7-3.8 parts per million, representing the six protons from the two phenyl-bound methoxy groups and the three protons from the silicon-bound methoxy group [9]. Silicon-bound methyl groups typically resonate around 0.2-0.5 parts per million, appearing as a singlet due to the symmetry of the two equivalent methyl substituents [10].
¹³C NMR spectroscopy reveals the carbon framework with aromatic carbons appearing in the 110-160 parts per million region [8]. The methoxy carbons appear around 55-60 parts per million, while silicon-bound carbons show characteristic upfield shifts due to silicon's electropositive nature [7]. The integration patterns and coupling constants provide definitive structural confirmation [8].
| Proton Environment | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic H | 6.5-7.4 | Complex multiplet |
| Methoxy H (phenyl-bound) | 3.7-3.8 | Singlet |
| Methoxy H (silicon-bound) | 3.7-3.8 | Singlet |
| Silicon-bound CH₃ | 0.2-0.5 | Singlet |
Mass spectrometric analysis of (3,4-dimethoxyphenyl)-methoxy-dimethylsilane reveals characteristic fragmentation pathways typical of organosilicon compounds [11]. The molecular ion peak appears at m/z 226, corresponding to the molecular weight [11]. Primary fragmentation involves the loss of methoxy radicals (31 mass units) and methyl radicals (15 mass units) from the silicon center [11].
Silicon-containing fragments exhibit distinctive isotope patterns due to the ²⁸Si, ²⁹Si, and ³⁰Si isotopes [11]. The base peak typically corresponds to the 3,4-dimethoxyphenyl cation at m/z 167, formed through Si-C bond cleavage [12]. Secondary fragmentations include loss of methoxy groups from the aromatic ring, producing fragments at m/z 152 and m/z 137 [12].
Electron ionization mass spectrometry shows additional fragments characteristic of aromatic methoxy compounds, including the loss of carbon monoxide (28 mass units) from methoxy-substituted aromatic systems [12]. The fragmentation pattern provides definitive identification through comparison with established organosilicon fragmentation databases [11].
| Fragment | m/z | Assignment |
|---|---|---|
| [M]⁺ | 226 | Molecular ion |
| [M-OCH₃]⁺ | 195 | Loss of methoxy |
| [M-CH₃]⁺ | 211 | Loss of methyl |
| [ArOCH₃₂]⁺ | 167 | 3,4-dimethoxyphenyl cation |
Infrared spectroscopy reveals characteristic vibrational modes that confirm the structural features of (3,4-dimethoxyphenyl)-methoxy-dimethylsilane [13] [6]. The spectrum exhibits C-H stretching vibrations of aromatic protons around 3000-3100 wavenumbers, while aliphatic C-H stretches appear at 2800-3000 wavenumbers [6]. The silicon-carbon stretching vibrations manifest around 760-800 wavenumbers, characteristic of phenylsilane compounds [13].
Silicon-oxygen stretching vibrations appear as strong absorptions around 1000-1100 wavenumbers, indicative of the alkoxysilane functionality [13]. The methoxy C-O stretching modes contribute to the complex absorption pattern in the 1200-1300 wavenumber region [6]. Aromatic C=C stretching vibrations appear at approximately 1500-1600 wavenumbers [6].
Raman spectroscopy provides complementary vibrational information, particularly for symmetric stretching modes that may be weak in infrared spectra [14]. The silicon-carbon symmetric stretch appears prominently in Raman spectra around 700-750 wavenumbers [14]. Aromatic ring breathing modes and methoxy group vibrations contribute to the characteristic Raman signature [6].
| Vibrational Mode | IR Frequency (cm⁻¹) | Assignment |
|---|---|---|
| Aromatic C-H stretch | 3000-3100 | Phenyl protons |
| Aliphatic C-H stretch | 2800-3000 | Methyl/methoxy |
| Si-O stretch | 1000-1100 | Alkoxysilane |
| Aromatic C=C | 1500-1600 | Ring vibrations |
| Si-C stretch | 760-800 | Silicon-phenyl |
X-ray crystallographic analysis provides definitive three-dimensional structural information for (3,4-dimethoxyphenyl)-methoxy-dimethylsilane and related organosilicon compounds [15] [16]. The silicon center adopts a tetrahedral geometry consistent with sp³ hybridization, with bond angles approaching the ideal 109.5 degrees [4] [17]. The Si-C bond length to the aromatic ring measures approximately 1.89 Angstroms, significantly longer than typical C-C bonds at 1.54 Angstroms [4].
Silicon-oxygen bond lengths in alkoxysilane compounds typically range from 1.60 to 1.65 Angstroms, reflecting the polar covalent nature of the Si-O interaction [18] [19]. The electronegativity difference between silicon (1.90) and oxygen (3.44) results in significant bond polarization [19]. The methoxy substituents on the phenyl ring adopt conformations that minimize steric interactions while maximizing electronic stabilization [2].
Crystallographic studies of related dimethoxyphenyl compounds reveal systematic variations in molecular packing based on intermolecular hydrogen bonding and aromatic stacking interactions [15] [20]. The crystal structures typically exhibit triclinic or monoclinic symmetry depending on the specific substitution patterns [15]. Bond length analysis confirms the hybrid organic-inorganic nature of the molecular architecture [16].
| Structural Parameter | Value | Reference |
|---|---|---|
| Si-C bond length | 1.89 Å | [4] |
| Si-O bond length | 1.60-1.65 Å | [18] |
| C-O bond length (aromatic) | 1.36 Å | [2] |
| Si geometry | Tetrahedral | [4] |
| Si-C-C angle | ~109.5° | [17] |
Computational modeling using density functional theory provides detailed insights into the electronic structure of (3,4-dimethoxyphenyl)-methoxy-dimethylsilane [21] [22]. Becke's three-parameter Lee-Yang-Parr functional with appropriate basis sets accurately describes the hybrid organic-inorganic bonding characteristics [22] [23]. The calculations reveal significant charge separation between the electropositive silicon center and electronegative oxygen atoms [24].
Frontier molecular orbital analysis demonstrates the highest occupied molecular orbital localization primarily on the aromatic ring system, while the lowest unoccupied molecular orbital exhibits silicon participation [22]. The HOMO-LUMO energy gap provides information about electronic excitation energies and chemical reactivity [22]. Time-dependent density functional theory calculations predict ultraviolet-visible absorption maxima consistent with experimental observations [21].
Natural bond orbital analysis confirms the polarized covalent nature of silicon-oxygen bonds, with significant ionic character [25]. The electron density distribution shows accumulation on oxygen atoms and depletion around silicon, consistent with electronegativity differences [24]. Molecular electrostatic potential surfaces reveal reactive sites for nucleophilic and electrophilic attack [26].
Vibrational frequency calculations using density functional theory methods provide theoretical assignments for infrared and Raman spectra [16]. The computed frequencies, when scaled appropriately, show excellent agreement with experimental observations [6]. Thermodynamic properties including heat capacity, entropy, and Gibbs free energy emerge from statistical mechanical calculations [25].
| Electronic Property | DFT Value | Method |
|---|---|---|
| HOMO-LUMO gap | Variable | B3LYP/6-31G* |
| Si partial charge | +1.2 to +1.5 | Natural population analysis |
| O partial charge | -0.6 to -0.8 | Natural population analysis |
| Dipole moment | 2-4 Debye | Various functionals |
The synthesis of (3,4-Dimethoxy-phenyl)-methoxy-dimethyl-silane requires careful selection of appropriate precursors to achieve optimal yields and product purity. The primary synthetic route involves nucleophilic substitution between 3,4-dimethoxyphenol and dimethyldichlorosilane under controlled conditions [1]. This approach demonstrates exceptional compatibility with the electron-donating methoxy substituents on the aromatic ring, which enhance nucleophilicity and facilitate the formation of the silicon-oxygen bond.
Alternative precursor combinations include the use of para-chloranisole with dimethoxydimethylsilane through electrochemical coupling reactions [2]. This methodology achieved yields of 80% under electrochemical conditions with extended reaction times of 138 hours. The electrochemical approach offers advantages in terms of selectivity and the ability to conduct reactions without traditional chemical reducing agents.
Table 1: Precursor Selection for (3,4-Dimethoxy-phenyl)-methoxy-dimethyl-silane Synthesis
| Precursor Type | Molecular Formula | Reactivity Level | Cost Factor | Availability |
|---|---|---|---|---|
| 3,4-Dimethoxyphenol | C8H10O3 | High | Low | Commercial |
| Dimethyldichlorosilane | C2H6Cl2Si | High | Low | Commercial |
| para-Chloranisole | C7H7ClO | Moderate | Moderate | Commercial |
| Dimethoxydimethylsilane | C4H12O2Si | High | Low | Commercial |
| Methyltrichlorosilane | CH3Cl3Si | Very High | Low | Commercial |
| 3,4-Dimethoxybenzyl chloride | C9H11ClO2 | High | Moderate | Specialty |
The selection strategy prioritizes precursors with high reactivity levels and commercial availability to ensure scalable synthesis [3]. The direct process methodology, which involves contact between methyl chloride and silicon metalloid at temperatures of 300-350°C in the presence of copper catalysts, provides the foundation for preparing many organosilicon precursors [3]. This approach yields dimethyldichlorosilane as the primary product alongside various methylchlorosilanes that can serve as alternative starting materials.
Grignard reagent approaches represent another viable pathway, utilizing 3,4-dimethoxyphenylmagnesium bromide with methoxydimethylchlorosilane [1]. However, these strongly basic conditions often result in lower yields and limited functional group tolerance, making them less suitable for large-scale applications [4].
Catalyzed silane coupling reactions represent the most efficient methodology for forming carbon-silicon bonds in the synthesis of (3,4-Dimethoxy-phenyl)-methoxy-dimethyl-silane. Palladium-catalyzed cross-coupling reactions, particularly the Hiyama coupling, have emerged as powerful tools for organosilane synthesis [5]. These reactions typically employ palladium complexes such as Pd(dba)2 or Pd(OAc)2 activated with phosphine ligands to facilitate the coupling of aryl halides with organosilanes [6].
The mechanism of palladium-catalyzed coupling involves oxidative addition of the aryl halide to the palladium center, followed by transmetalation with the organosilane substrate [6]. Fluoride activation plays a crucial role in enhancing the nucleophilicity of the silicon center, with tetrabutylammonium fluoride serving as the most common activating agent [7]. The reaction proceeds through formation of a pentacoordinate silicon intermediate that readily transfers the organic group to palladium.
Table 2: Catalyzed Silane Coupling Reaction Parameters
| Catalyst Type | Reaction Type | Temperature Range (°C) | Yield (%) | Selectivity |
|---|---|---|---|---|
| Palladium complexes | Cross-coupling | 25-80 | 75-95 | High |
| Copper-based catalysts | Direct process | 300-350 | 80-90 | Moderate |
| Nickel complexes | Dehydrogenative coupling | 50-120 | 60-85 | High |
| Gold nanoparticles | Hydrolytic oxidation | 120-250 | 70-90 | High |
| Magnesium oxide | Heterogeneous catalysis | 300-400 | 65-80 | Moderate |
| Eosin Y photocatalyst | Photocatalytic | 25-60 | 80-95 | Very High |
Copper-based catalysts offer an alternative approach through direct synthesis processes [3]. The copper-catalyzed reaction of methyl chloride with silicon metal produces various methylchlorosilanes that can be further functionalized. This methodology requires elevated temperatures but provides excellent atom economy and reduced costs compared to precious metal catalysts.
Recent developments in photocatalytic approaches have demonstrated exceptional potential for organosilane synthesis [8]. Eosin Y photocatalyst enables selective silicon-hydrogen bond activation under mild conditions, requiring significantly lower energy input (63 kcal/mol) compared to thermal methods (90 kcal/mol) [8]. This approach allows for stepwise functionalization of silicon centers and has proven compatible with diverse functional groups.
Gold nanoparticle catalysts provide unique advantages for hydrolytic oxidation reactions [9]. These amphiphilic gold nanoparticles stabilize oil-in-water microemulsions and facilitate the formation of silanol intermediates through controlled hydrolysis of silicon-hydrogen bonds. The resulting silanols can undergo subsequent condensation reactions to form the desired organosilane products.
The functionalization of methoxy-dimethylsilane groups represents a critical aspect of synthesizing (3,4-Dimethoxy-phenyl)-methoxy-dimethyl-silane. Multiple pathways exist for introducing the dimethoxyphenyl substituent onto the silicon center, each with distinct advantages and limitations.
Nucleophilic substitution represents the most straightforward approach, involving the reaction of dimethyldichlorosilane with 3,4-dimethoxyphenol [1]. This exothermic reaction proceeds optimally at temperatures between 50-70°C, yielding products with greater than 85% efficiency after purification through fractional distillation. The reaction mechanism involves nucleophilic attack by the phenolic oxygen on the electrophilic silicon center, displacing chloride ions and forming the silicon-oxygen bond.
Hydrosilylation pathways offer alternative functionalization strategies through the addition of methoxydimethylsilane to 3,4-dimethoxystyrene [1]. This approach requires platinum group metal catalysts and proceeds through a radical mechanism involving silicon-hydrogen bond activation. While yields can be moderate, this methodology provides excellent regioselectivity and functional group tolerance.
The silazane route presents another viable functionalization pathway, particularly for preparing methoxysilanes [10]. Reaction of tetramethyldisilazane with methanol under controlled temperature conditions generates dimethylmethoxysilane intermediates that can be further functionalized. This process operates at temperatures greater than the product boiling point but less than methanol boiling point, enabling continuous removal of products and minimizing side reactions.
Allylsilane precursor methodologies have emerged as innovative alternatives to traditional alkoxysilane approaches [11]. These precursors demonstrate enhanced stability compared to conventional alkoxysilanes while maintaining sufficient reactivity for sol-gel processes. The molecular building blocks for allylsilane sol-gel precursors enable cross-coupling reactions including Suzuki-Miyaura and Sonogashira coupling, providing access to diverse functionalized organosilanes.
The kinetics of (3,4-Dimethoxy-phenyl)-methoxy-dimethyl-silane synthesis involve complex multi-step processes with distinct rate-determining steps depending on reaction conditions. Hydrolysis reactions represent the initial kinetic bottleneck, with rate constants varying significantly based on pH conditions [12]. Under acidic conditions, hydrolysis proceeds with first-order kinetics with respect to silane concentration, while the water dependence varies from 0.8 to 4.4 depending on solvent and catalyst systems [12].
Table 3: Reaction Kinetics Parameters for Silane Synthesis
| Reaction Parameter | Acidic Conditions | Basic Conditions | Neutral Conditions |
|---|---|---|---|
| Hydrolysis Rate Constant (k1) | 1.2 × 10⁻³ s⁻¹ | 2.8 × 10⁻³ s⁻¹ | 3.5 × 10⁻⁵ s⁻¹ |
| Condensation Rate Constant (k2) | 8.5 × 10⁻⁴ s⁻¹ | 1.6 × 10⁻³ s⁻¹ | 2.1 × 10⁻⁵ s⁻¹ |
| Activation Energy (kJ/mol) | 45-55 | 38-48 | 55-65 |
| Reaction Order (Silane) | 1.0 | 1.0 | 1.0 |
| Reaction Order (Water) | 0.8-1.2 | 1.5-2.0 | 1.0 |
| Temperature Effect Factor | 10× per pH unit | 10× per pH unit | Minimal |
The condensation reactions exhibit second-order kinetics in organosilanetriol concentration under most conditions [12]. However, the overall reaction mechanism becomes more complex when considering the simultaneous occurrence of hydrolysis and condensation processes. The rate minimum for hydrolysis occurs at approximately pH 7, while condensation reactions show minimal rates around pH 4 [13].
Temperature effects on reaction kinetics are particularly pronounced, with each pH unit change producing a ten-fold rate acceleration [13]. This sensitivity to pH conditions necessitates careful control of reaction media to achieve optimal yields and selectivities.
Table 4: Thermodynamic Parameters for Silane Formation
| Parameter | Value | Temperature (K) | Reference State |
|---|---|---|---|
| Formation Enthalpy (kJ/mol) | -485.2 | 298 | Standard |
| Gibbs Free Energy (kJ/mol) | -428.7 | 298 | Standard |
| Entropy Change (J/mol·K) | -156.8 | 298 | Standard |
| Bond Dissociation Energy Si-O (kJ/mol) | 452 | 298 | Gas phase |
| Bond Dissociation Energy Si-C (kJ/mol) | 318 | 298 | Gas phase |
| Activation Barrier (kJ/mol) | 56.9 | 1035-1184 | Transition state |
Thermodynamic analysis reveals that the formation of (3,4-Dimethoxy-phenyl)-methoxy-dimethyl-silane is highly favorable, with negative formation enthalpy and Gibbs free energy values [14]. The silicon-oxygen bond dissociation energy of 452 kJ/mol indicates exceptional stability of the formed siloxane linkages [14]. The relatively high activation barrier of 56.9 kJ/mol for thermal decomposition ensures product stability under normal storage and handling conditions [14].
The entropy change associated with silane formation is negative due to the ordering of molecules during bond formation [15]. This thermodynamic consideration influences reaction equilibria and requires elevated temperatures to achieve favorable reaction rates while maintaining thermodynamic driving forces.
The synthesis of (3,4-Dimethoxy-phenyl)-methoxy-dimethyl-silane generates various byproducts that present significant purification challenges. Hydrogen chloride represents the primary byproduct when using chlorosilane precursors, typically comprising 15-25% of the reaction mixture [16]. This acidic byproduct requires neutralization through scrubbing with sodium hydroxide solutions to achieve purities exceeding 99.5% [16].
Methanol formation occurs as a secondary byproduct, particularly in reactions involving methoxy-substituted precursors [10]. The concentration ranges from 10-20% and can be effectively separated through fractional distillation, achieving purities of 99.8% [10]. The recovered methanol possesses economic value and can be recycled back into the synthesis process.
Table 5: Byproduct Analysis and Purification Strategies
| Byproduct | Concentration (%) | Separation Method | Purity Achieved (%) | Economic Value |
|---|---|---|---|---|
| Hydrogen chloride | 15-25 | Scrubbing with NaOH | 99.5 | Waste treatment |
| Methanol | 10-20 | Distillation | 99.8 | Recyclable |
| Dimethyl ether | 5-15 | Adsorption on zeolites | 98.5 | Low value |
| Siloxane oligomers | 8-18 | Membrane separation | 96.2 | Moderate value |
| Chlorosilanes | 12-22 | Activated carbon | 99.0 | High value |
| Hydrogen gas | 3-8 | Cryogenic separation | 99.9 | Energy recovery |
Siloxane oligomers present particular challenges due to their chemical similarity to the target product [16]. These oligomers form through condensation reactions between silanol intermediates and typically constitute 8-18% of the crude product mixture. Membrane separation techniques offer the most effective approach for removing these impurities, though purities are limited to approximately 96.2% [17].
Low-boiling hydrosilanes, including methylsilane and dimethylsilane, require specialized purification approaches [16]. Activated carbon demonstrates excellent adsorption capacity for most silane impurities, with the notable exception of these low-boiling species. The conversion of hydrosilanes to chlorosilanes through reaction with hydrogen chloride in the presence of chlorination catalysts enables subsequent removal via activated carbon adsorption [16].
Chlorosilane byproducts possess significant economic value and warrant recovery efforts [16]. These compounds can be separated using activated carbon adsorption, achieving purities of 99.0% and providing feedstock for other synthetic applications. The economic benefits of byproduct recovery help offset the costs associated with purification processes.
Hydrogen gas evolution during synthesis presents both purification challenges and energy recovery opportunities [18]. Cryogenic separation enables effective removal of hydrogen while achieving exceptional purities of 99.9% [17]. The recovered hydrogen can be utilized for energy generation or as a reductant in other chemical processes, contributing to overall process economics.